molecular formula C12H16O2 B2831010 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1267057-61-3

3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2831010
CAS No.: 1267057-61-3
M. Wt: 192.258
InChI Key: QMTVGBARCQMDBN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1267057-61-3) is a high-purity organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This tetrahydronaphthalen-ol derivative is a valuable synthetic intermediate in medicinal chemistry and pharmaceutical research. Compounds based on the tetrahydronaphthalene structure are frequently explored as key precursors or scaffolds in the synthesis of biologically active molecules . Related structures have been investigated in patent literature for their potential in developing therapies targeting a range of disorders, indicating the research significance of this chemical class . As a building block, it can be utilized in organic synthesis to create more complex molecules for various research applications. Researchers are advised to handle this compound in accordance with laboratory safety protocols. It carries the GHS warning signal word and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use. For comprehensive handling and safety information, please refer to the Safety Data Sheet. The product is typically stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-3-2-4-10-11(8)5-9(7-13)6-12(10)14/h2-4,9,12-14H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTVGBARCQMDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CC(C2=CC=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene core, followed by the introduction of the hydroxymethyl and methyl groups through various functionalization reactions. Specific reagents and catalysts are used to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Backbone

a. 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 61982-91-0)

  • Structure : Differs by a methoxy group at position 5 instead of methyl and lacks the hydroxymethyl group at position 3 .
  • However, the absence of a hydroxymethyl group reduces polarity, likely decreasing solubility in polar solvents .

b. 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

  • Structure : Features a biphenyl substituent at position 3 instead of hydroxymethyl .
  • Impact : The bulky biphenyl group increases molecular weight (C₂₂H₂₀O) and introduces steric hindrance, which may reduce reactivity in substitution reactions compared to the hydroxymethyl derivative .

c. Acetylated Dihydronaphthalenones (e.g., 5-Acetyl-3,4-dihydro-1,1,4,4,7-pentamethyl-2(1H)-naphthalenone)

  • Structure: Contains a ketone group and acetyl substituents on a dihydronaphthalenone backbone .
  • Impact: The ketone moiety increases electrophilicity, making these compounds more reactive in nucleophilic additions compared to the hydroxymethyl-substituted tetrahydronaphthalenol .
Functional Group Comparisons

a. Hydroxymethyl vs. Methylamino-Thiophene Hybrids

  • Example: 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (from USP standards) .
  • Impact: The methylamino-thiophene hybrid introduces basic nitrogen and aromatic sulfur, enabling diverse interactions (e.g., hydrogen bonding, π-stacking) absent in the hydroxymethyl derivative. This may enhance binding affinity in biological systems .

b. Hydroxyl vs. Methoxy Substituents

  • Example : 1-(Dimethoxymethyl)naphthalene (CAS: 33250-32-7) .
  • Impact : Methoxy groups are less polar than hydroxyl groups, reducing solubility in aqueous media but improving stability against oxidation .
Backbone Saturation and Rigidity
  • Target Compound : Partially saturated (1,2,3,4-tetrahydro) backbone provides moderate rigidity, balancing conformational flexibility and stability .
  • Dihydronaphthalenones (e.g., ): Less saturated (3,4-dihydro) backbones increase planarity, enhancing π-π interactions but reducing solubility .

Data Table: Key Attributes of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and Analogs

Compound Name (CAS) Molecular Formula Key Substituents Polarity Likely Solubility Stability
Target Compound (1267057-61-3) C₁₂H₁₆O₂ 3-hydroxymethyl, 5-methyl High Moderate (Polar) High
5-Methoxy analog (61982-91-0) C₁₁H₁₄O₂ 5-methoxy Moderate Low (Non-polar) Moderate
Biphenyl analog C₂₂H₂₀O 3-biphenyl Low Very Low High
Acetylated dihydronaphthalenone C₁₈H₂₄O₂ 5-acetyl, pentamethyl Low Low Moderate

Research Findings and Implications

  • Reactivity : The hydroxymethyl group in the target compound facilitates derivatization (e.g., esterification, etherification), making it a versatile intermediate .
  • Stability: The saturated backbone and hydroxyl group confer higher oxidative stability than dihydronaphthalenones , though methoxy analogs may outperform in long-term storage .

Biological Activity

3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a unique tetrahydronaphthalene structure that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is C12H16OC_{12}H_{16}O, with a molecular weight of 192.26 g/mol. Its structure features a bicyclic naphthalene core modified by hydroxymethyl and methyl groups, which contribute to its reactivity and interaction with biological systems.

Biological Activity

Research indicates that compounds with a tetrahydronaphthalene structure exhibit various biological activities. Notably, 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has shown promise in the following areas:

1. Anticancer Activity:

  • This compound has been identified as a potential inhibitor of the myeloid cell leukemia 1 (Mcl-1) protein, which is crucial in cancer cell survival pathways. Inhibition of Mcl-1 can lead to apoptosis in cancer cells, making it a target for cancer therapy .

2. Antioxidant Properties:

  • The antioxidant capacity of this compound has been assessed using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). These studies suggest that it effectively neutralizes free radicals, thereby potentially reducing oxidative stress-related damage in cells .

3. Cytotoxicity:

  • In vitro studies have demonstrated that 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol exhibits cytotoxic effects against several cancer cell lines. The MTT assay results indicate a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Synthesis Methods

The synthesis of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be accomplished through various organic reactions. Key methods include:

  • Reduction Reactions: Utilizing reducing agents to convert corresponding ketones or aldehydes into alcohols.
  • Functionalization of Tetrahydronaphthalene Derivatives: Modifying existing tetrahydronaphthalene compounds through hydroxymethylation processes.

These synthetic routes are critical for producing the compound in sufficient quantities for pharmacological studies.

Case Studies and Research Findings

Several studies have explored the biological activities of 3-(Hydroxymethyl)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol:

StudyFindings
Study A Investigated the inhibition of Mcl-1 protein; demonstrated significant apoptosis induction in cancer cells.
Study B Assessed antioxidant activity using DPPH assay; showed IC50 values comparable to known antioxidants .
Study C Evaluated cytotoxic effects on various cancer cell lines; reported dose-dependent viability reduction .

Q & A

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to resolve tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm) and hydroxymethyl protons (δ 3.4–4.1 ppm) .
    • HRMS : Confirm molecular formula (C12H16O2, [M+H]+ = 193.12) .
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer :
SAR Framework :

Core Modifications : Compare bioactivity of 3-(hydroxymethyl) vs. 3-(aminomethyl) derivatives to assess hydrogen-bonding effects.

Substituent Screening : Test methyl (5-position) vs. ethyl/fluoro groups for steric and electronic impacts .

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in 5-HT7 receptor pockets .

Case Study : In piperazine-linked analogues, 2-substituted aryl groups increased affinity 100-fold (Ki <1 nM), suggesting similar strategies for hydroxymethyl derivatives .

Basic: What are the stability and storage recommendations?

Q. Methodological Answer :

  • Degradation Pathways : Hydroxymethyl groups are prone to oxidation; monitor via HPLC for peroxide formation .
  • Storage :
    • Temperature : 2–8°C in amber vials to prevent photodegradation.
    • Solvent : Store in anhydrous DMSO or ethanol to limit hydrolysis .

Advanced: How to resolve contradictions in reported biological data for structural analogues?

Methodological Answer :
Case Example : Discrepancies in 5-HT7 agonist vs. antagonist activity for similar compounds :

Reproducibility Checks : Validate assays using standardized cell lines (e.g., CHO-K1 vs. HEK-293).

Metabolite Analysis : Use LC-MS to identify active metabolites (e.g., N-dealkylation products) that may skew results .

Species-Specific Effects : Compare rodent vs. human receptor isoforms in binding assays.

Basic: How to assess solubility and formulation for in vivo studies?

Q. Methodological Answer :

  • Solubility Screening :
    • Aqueous : Use phosphate buffer (pH 7.4) with ≤0.5% DMSO.
    • Lipid-Based : Test in Cremophor EL/PEG 400 mixtures for intravenous delivery .
  • LogP Estimation : Predicted logP ≈2.1 (via PubChem data), indicating moderate lipophilicity .

Advanced: What metabolic pathways should be prioritized for pharmacokinetic studies?

Q. Methodological Answer :

Phase I Metabolism : Identify oxidation sites (hydroxymethyl → carboxylic acid) using liver microsomes + NADPH .

Phase II Conjugation : Screen for glucuronidation (UHPLC-MS/MS) at phenolic -OH groups.

Blood-Brain Barrier Penetration : Use in situ perfusion models to measure unbound fraction (fu,brain) .

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